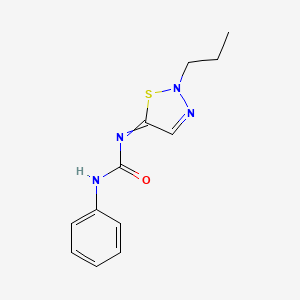
N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea typically involves the reaction of phenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiadiazole ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry
Industrially, thiadiazole derivatives can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
作用機序
The mechanism of action of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary accordingly.
類似化合物との比較
Similar Compounds
- N-Phenyl-N’-(2-methyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- N-Phenyl-N’-(2-ethyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
Uniqueness
N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl analogs.
特性
CAS番号 |
94563-50-5 |
|---|---|
分子式 |
C12H14N4OS |
分子量 |
262.33 g/mol |
IUPAC名 |
1-phenyl-3-(2-propylthiadiazol-5-ylidene)urea |
InChI |
InChI=1S/C12H14N4OS/c1-2-8-16-13-9-11(18-16)15-12(17)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17) |
InChIキー |
XTIKZZRAZYTODR-UHFFFAOYSA-N |
正規SMILES |
CCCN1N=CC(=NC(=O)NC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


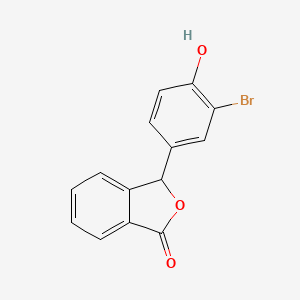
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
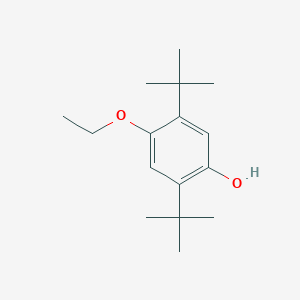

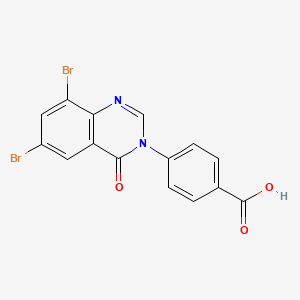
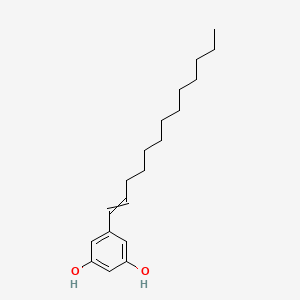
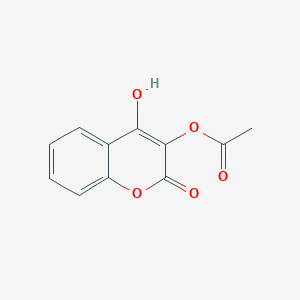

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
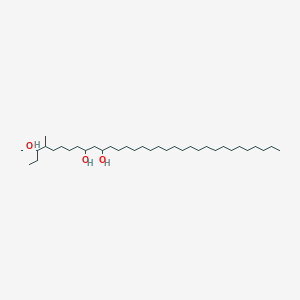
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
